molecular formula C52H67N7O10 B1679108 PD 145065 CAS No. 153049-49-1

PD 145065

Cat. No.: B1679108
CAS No.: 153049-49-1
M. Wt: 950.1 g/mol
InChI Key: HRAQSWKGRRUBDJ-OMUAVVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD-145065 is a compound that acts as both an endothelin A (ETA) receptor antagonist and an endothelin B (ETB) receptor antagonist. It was initially developed by Pfizer Inc. and is currently in a state of no progress in global research and development . Endothelin receptors play a crucial role in regulating vasoconstriction and other physiological processes.

Preparation Methods

Synthetic Routes:: The synthetic route for PD-145065 involves the assembly of its peptide sequence. The compound’s chemical structure is Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH, where Bhg represents 5H-dibenzo[a,d]cycloheptene-5-glycine . The synthesis likely follows standard peptide coupling reactions using protected amino acids.

Industrial Production Methods:: Information on large-scale industrial production methods for PD-145065 is scarce. It is primarily used for research purposes.

Chemical Reactions Analysis

PD-145065 is a non-selective endothelin receptor antagonist. It interacts with both ETA and ETB receptors. While detailed reactions are not explicitly documented, it likely undergoes binding interactions with these receptors, affecting their downstream signaling pathways.

Scientific Research Applications

    Cardiovascular Research: Investigating endothelin receptor function and cardiovascular diseases.

    Digestive System Research: Exploring its effects on gut physiology and pathophysiology.

Mechanism of Action

PD-145065’s mechanism of action involves blocking endothelin receptors. By inhibiting ETA and ETB signaling, it modulates vasoconstriction, cell proliferation, and other processes mediated by endothelin pathways.

Comparison with Similar Compounds

PD-145065’s uniqueness lies in its dual antagonistic activity against both ETA and ETB receptors. Similar compounds include other endothelin receptor antagonists like BQ-123 and other non-selective antagonists .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQSWKGRRUBDJ-OMUAVVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H67N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165208
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

950.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153049-49-1
Record name PD 145065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 145065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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